エンニアチンB

概要

説明

エンニアチンBは、フザリウム属菌が産生するマイコトキシンです。これは、抗菌性、抗寄生虫性、抗真菌性、除草性、殺虫性を持つことで知られている化合物です。 This compoundは、いくつかの食品商品、特に穀物中で汚染物質として頻繁に見られます。特に、他のマイコトキシンと共存することがよくあります .

2. 製法

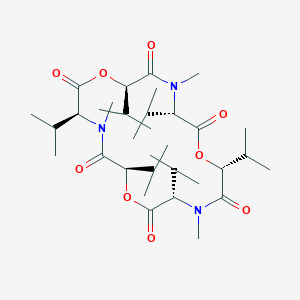

合成経路と反応条件: this compoundは、3つのN-メチルアミノ酸と3つのヒドロキシ酸が交互に配列した環状ヘキサデプシペプチドです。this compoundの生合成には、エンニアチンシンテターゼと呼ばれる多機能酵素が関与しています。 この酵素は、ペプチドの環化を促進し、特徴的なヘキサデプシペプチド構造を形成します .

工業的生産方法: this compoundの工業的生産は、通常、マイコトキシン収量を最大限にするために、制御された条件下でフザリウム属菌を培養することにより行われます。 菌は栄養豊富な培地で培養され、this compoundはクロマトグラフィー技術を用いて抽出および精製されます .

科学的研究の応用

Enniatin B has a wide range of scientific research applications:

作用機序

エンニアチンBの主な作用機序は、そのイオノフォア特性によるものです。これは、細胞膜を介したイオンの輸送を促進し、イオン恒常性を破壊します。 This compoundは、ストア作動性カルシウムチャネルとミトコンドリア透過性遷移孔と相互作用し、カルシウムフラックスとミトコンドリア機能不全を引き起こします . 細胞内イオンバランスのこの破壊は、最終的にアポトーシスを含む細胞毒性効果をもたらします .

6. 類似の化合物との比較

This compoundは、エンニアチンA、エンニアチンA1、エンニアチンB1など、より大きなエンニアチンファミリーの一部です。 これらの化合物は、構造と生物学的活性は似ていますが、特定のアミノ酸とヒドロキシ酸残基が異なります .

This compoundの独自性:

- This compoundは、哺乳類細胞株に対する強力な細胞毒性活性で特に注目されています .

- 他の化学療法剤と比較して、腫瘍細胞を標的とする際に、ABCトランスポーターによる排出に抵抗する独特の能力があります .

類似の化合物:

エンニアチンA: 構造は似ていますが、アミノ酸残基が異なります。

エンニアチンA1: this compoundと比較して、追加のメチル基が含まれています。

エンニアチンB1: アミノ酸組成がわずかに異なる、類似のアナログです.

This compoundの独自の特性と幅広い用途により、科学研究のさまざまな分野で重要な関心を集める化合物となっています。

準備方法

Synthetic Routes and Reaction Conditions: Enniatin B is a cyclohexadepsipeptide composed of alternating residues of three N-methyl amino acids and three hydroxy acids. The biosynthesis of enniatin B involves a multifunctional enzyme called enniatin synthetase. This enzyme facilitates the cyclization of the peptide, forming the characteristic hexadepsipeptide structure .

Industrial Production Methods: Industrial production of enniatin B typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the mycotoxin. The fungi are grown in nutrient-rich media, and the enniatin B is extracted and purified using chromatographic techniques .

化学反応の分析

反応の種類: エンニアチンBは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。

一般的な試薬と条件:

酸化: this compoundは、ジョーンズ試薬(アセトン中のクロム酸)などの試薬または他の強力な酸化剤を用いて酸化することができます.

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: 置換反応は、多くの場合、塩基性条件下でアミンやチオールなどの求核剤が関与します。

主な生成物: これらの反応から生成される主な生成物には、ヒドロキシル化誘導体、this compoundの還元型、置換されたthis compoundアナログなどがあります .

4. 科学研究への応用

This compoundは、幅広い科学研究への応用があります。

類似化合物との比較

Enniatin A: Similar structure but different amino acid residues.

Enniatin A1: Contains additional methyl groups compared to enniatin B.

Enniatin B1: A close analog with slight variations in its amino acid composition.

Enniatin B’s unique properties and wide range of applications make it a compound of significant interest in various fields of scientific research.

生物活性

Enniatin B (ENN B) is a mycotoxin produced by various species of Fusarium fungi. It has garnered significant attention due to its diverse biological activities, including antimicrobial, insecticidal, and cytotoxic effects. This article synthesizes current research findings on the biological activity of ENN B, highlighting its mechanisms of action, cytotoxicity across different cell lines, and potential therapeutic applications.

Overview of Biological Activities

ENN B exhibits a wide range of biological activities, including:

- Antibacterial Activity : ENN B has shown effectiveness against several human pathogens, suggesting potential applications in treating bacterial infections.

- Insecticidal Properties : Studies have demonstrated that ENN B can affect various insect species, including mosquito larvae and certain agricultural pests.

- Cytotoxic Effects : Research indicates that ENN B induces cell death in various human cell lines, making it a candidate for further investigation in cancer therapy.

Ionophoric Activity

ENN B acts as an ionophore, facilitating the transport of potassium ions across cellular membranes. This property can disrupt mitochondrial functions, leading to decreased mitochondrial membrane potential and ultimately resulting in apoptotic cell death .

Enzyme Inhibition

One significant mechanism involves the inhibition of acyl-CoA: cholesterol acyltransferase (ACAT), which is crucial for cholesterol metabolism. This inhibition may have implications for treating conditions like atherosclerosis .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of ENN B across various cell lines. The following table summarizes key findings from these studies:

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of ENN B. For instance, it was observed that ENN B could induce cell cycle arrest in HepG2 cells, leading to increased apoptosis rates. In a study by Prosperini et al., ENN B treatment resulted in significant G0/G1 phase accumulation in murine macrophages, indicating its anti-proliferative effects .

Combined Effects with Other Mycotoxins

Research has also explored the combined effects of ENN B with other mycotoxins like deoxynivalenol (DON). In one study, the combination was found to significantly increase cell death compared to controls, suggesting that co-exposure to multiple mycotoxins may exacerbate toxicity .

Implications for Human Health

The presence of ENN B in food products raises concerns about its potential health impacts. Given its cytotoxic properties and ability to disrupt cellular functions, ongoing research is essential to fully understand its implications for human health and safety.

特性

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZMDSVSLSIMSC-VYLWARHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891862 | |

| Record name | Enniatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-13-5 | |

| Record name | Enniatin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENNIATIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H02S2TZR95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。